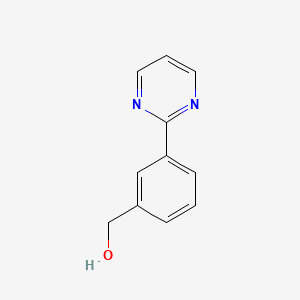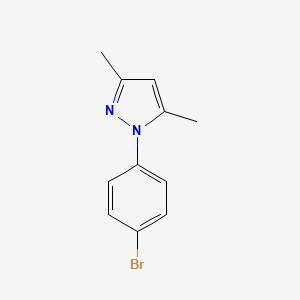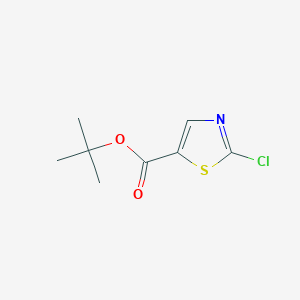![molecular formula C14H14N2O2 B1291110 2-[Benzyl(methyl)amino]nicotinic acid CAS No. 35174-13-1](/img/structure/B1291110.png)
2-[Benzyl(methyl)amino]nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl(methyl)amino]nicotinic acid is an organic compound with the molecular formula C14H14N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a benzyl(methyl)amino group.
Wirkmechanismus
Target of Action
It is structurally similar to niacin, also known as nicotinic acid . Niacin primarily targets hepatocyte diacylglycerol acyltransferase-2 .
Mode of Action
Niacin, a structurally similar compound, inhibits hepatocyte diacylglycerol acyltransferase-2 This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .
Biochemical Pathways
Niacin, a structurally similar compound, plays a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Result of Action
The structurally similar compound niacin has several direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemische Analyse
Biochemical Properties
2-[Benzyl(methyl)amino]nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for redox reactions in cellular metabolism . These interactions are essential for maintaining the intracellular pool of NAD and NADP, which are vital for various metabolic pathways.
Cellular Effects
This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nicotinic acid receptors, which play a role in lipid metabolism and energy homeostasis . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. For instance, it has been observed to inhibit the activity of nicotinamidase, an enzyme involved in the metabolism of nicotinamide . This inhibition can lead to changes in the levels of nicotinamide and its derivatives, affecting various metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance metabolic activity and improve energy homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as hypotension and reduced motor activity . It is essential to determine the optimal dosage to maximize its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide nucleotide adenylyltransferase, which are involved in the synthesis and salvage of NAD . These interactions can influence the levels of NAD and its derivatives, affecting various metabolic processes, including energy production and redox reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with benzyl(methyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Benzyl(methyl)amino]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Benzyl(methyl)amino]nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid: The parent compound, which lacks the benzyl(methyl)amino group.
2-Aminonicotinic acid: Similar structure but with an amino group instead of the benzyl(methyl)amino group.
2-Benzylaminonicotinic acid: Similar structure but with a benzylamino group instead of the benzyl(methyl)amino group.
Uniqueness
2-[Benzyl(methyl)amino]nicotinic acid is unique due to the presence of the benzyl(methyl)amino group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its binding affinity to specific targets, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(10-11-6-3-2-4-7-11)13-12(14(17)18)8-5-9-15-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBZSTSUGRAXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)

![{3-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B1291030.png)
![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)
![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)
![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)
![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)

![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)
![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)


